molecular formula C7H11FO2 B2807362 (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol CAS No. 2418722-45-7

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol

Cat. No. B2807362
CAS RN: 2418722-45-7
M. Wt: 146.161
InChI Key: BXUFWALNVDWJBK-UHFFFAOYSA-N
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Description

“(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” is a chemical compound that belongs to the class of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexanes are increasingly important in the development of bio-active compounds and are still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol”, is achieved through an efficient and modular approach . This strategy involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” is based on the bicyclo[2.1.1]hexane scaffold . This scaffold is valuable in the development of new bio-active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” include [2+2] cycloaddition . This reaction is facilitated by the use of photochemistry .

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has been explored through various chemical reactions, showcasing their complex structural characteristics and potential for further chemical modifications. For example, 2-Oxabicyclo[2.1.1]hexane has been obtained by cyclization of 3-hydroxycyclobutanemethanol, with subsequent studies involving photocycloaddition and solvolysis reactions to manipulate the oxabicyclohexane framework for the creation of novel derivatives (Kirmse & Mrotzeck, 1988).

  • Research on the stereochemical aspects of fluorinated oxabicyclohexane derivatives has led to the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These studies are important for understanding the impacts of fluorine substitution on the chemical behavior and potential reactivity of such compounds (Krow et al., 2004).

  • A significant achievement in the field was the synthesis of the first fluorinated analogue of 2,4-methanoproline, 4-fluoro-2,4-methanoproline, from methyl 2-fluoroacrylate, demonstrating the possibility of incorporating fluorine into the oxabicyclohexane skeleton, which could have implications for developing novel compounds with enhanced properties (Tkachenko et al., 2009).

Potential Applications

  • The rearrangement routes to 3-CH(2)X-2-azabicyclo[2.1.1]hexanes have been explored for their potential in creating functionalized synthons, which could be used in the development of methano-bridged pyrrolidines. This research underlines the versatility of oxabicyclohexane derivatives in synthesizing complex organic molecules with specific functional groups (Krow et al., 2002).

  • Studies on the intramolecular hydrogen bonding in fluorocyclopropylmethanol derivatives, including those related to the compound of interest, have provided insights into their conformational preferences and stability. These findings have implications for understanding the fundamental interactions that govern the chemical behavior of fluorinated organic compounds (Møllendal et al., 2004).

Future Directions

The future directions for the research and development of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” and similar compounds involve exploring the sp3-rich new chemical space . This involves the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules and their potential applications in the development of new bio-active compounds .

properties

IUPAC Name

[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFWALNVDWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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